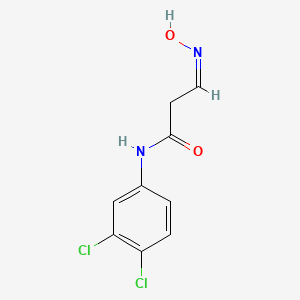![molecular formula C15H11F3N2O3S B3139635 3-nitro-4-{[3-(trifluoromethyl)phenyl]sulfanyl}benzenecarbaldehyde O-methyloxime CAS No. 477852-19-0](/img/structure/B3139635.png)
3-nitro-4-{[3-(trifluoromethyl)phenyl]sulfanyl}benzenecarbaldehyde O-methyloxime
Descripción general
Descripción
3-Nitro-4-{[3-(trifluoromethyl)phenyl]sulfanyl}benzenecarbaldehyde O-methyloxime is a chemical compound with the molecular formula C14H8F3NO3S. It is used primarily for proteomics research . The compound’s structure consists of a benzene ring with a nitro group (NO2) at position 3, a trifluoromethyl group (CF3) at position 4, and a sulfanyl group (SC6H4) attached to the carbonyl carbon. The O-methyloxime moiety is also present.
Molecular Structure Analysis
The molecular structure of this compound can be visualized using tools like the NIST Chemistry WebBook . The compound’s 3D structure may be viewed using Java or Javascript .Aplicaciones Científicas De Investigación
LC-MS/MS Study of Degradation Processes
One related compound, Nitisinone (NTBC), has been studied for its degradation processes using liquid chromatography coupled with mass spectrometry (LC-MS/MS). This research aimed to determine the stability of NTBC under various conditions, identifying major degradation products and contributing to a better understanding of its properties. Such studies are crucial for assessing potential risks and benefits in medical applications of similar compounds (Barchańska et al., 2019).
Synthesis and Environmental Impact
The synthesis and environmental impact of small molecules like 3-nitrooxypropanol (3-NOP) have been reviewed, highlighting their role in reducing greenhouse gas emissions and climate change. This indicates the potential for related compounds to contribute to sustainable farming and environmental protection efforts (Marco-Contelles, 2023).
Practical Synthesis Applications
Research into practical synthesis methods for compounds like 5,5′-Methylene-bis(benzotriazole) shows the utility of such molecules in creating metal passivators and light-sensitive materials. This illustrates the broader applicability of complex organic compounds in materials science and green chemistry (Gu et al., 2009).
Atmospheric and Environmental Studies
The environmental fate and effects of compounds such as TFM, used in controlling sea lamprey in the Great Lakes, demonstrate the relevance of chemical studies to ecological health and management. Understanding the environmental impact and degradation pathways of such compounds is essential for minimizing ecological risks (Hubert, 2003).
Advanced Oxidation Processes
A review on the degradation of acetaminophen by advanced oxidation processes sheds light on the chemical and biological mechanisms involved in water treatment technologies. This type of research is critical for improving the removal of recalcitrant compounds from water, showcasing the environmental applications of chemical research (Qutob et al., 2022).
Propiedades
IUPAC Name |
(E)-N-methoxy-1-[3-nitro-4-[3-(trifluoromethyl)phenyl]sulfanylphenyl]methanimine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11F3N2O3S/c1-23-19-9-10-5-6-14(13(7-10)20(21)22)24-12-4-2-3-11(8-12)15(16,17)18/h2-9H,1H3/b19-9+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQKKRHAHLIIAMC-DJKKODMXSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CON=CC1=CC(=C(C=C1)SC2=CC=CC(=C2)C(F)(F)F)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO/N=C/C1=CC(=C(C=C1)SC2=CC=CC(=C2)C(F)(F)F)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11F3N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1-[4-(2,3,4,5,6-Pentamethylbenzoyl)piperidino]-1-ethanone](/img/structure/B3139587.png)
![N'-[(2-oxo-3-pyrrolidinylidene)methyl]benzenesulfonohydrazide](/img/structure/B3139591.png)
![5-[2-(Hydroxyimino)ethyl]-3-phenyl-4-isoxazolecarbonitrile](/img/structure/B3139605.png)

![5-(methoxymethyl)-4-{[4-(trifluoromethyl)anilino]methylene}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B3139612.png)


![N'-[2-(1H-1,2,4-triazol-1-yl)ethanimidoyl]isonicotinohydrazide](/img/structure/B3139643.png)

![1-[4-(2,4-dichlorobenzoyl)-1H-pyrrol-2-yl]-3-phenylurea](/img/structure/B3139658.png)
![5-(5-sulfanyl-1,3,4-oxadiazol-2-yl)-1-[3-(trifluoromethyl)benzyl]-2(1H)-pyridinone](/img/structure/B3139665.png)
![N-ethyl-2-({6-oxo-1-[3-(trifluoromethyl)benzyl]-1,6-dihydro-3-pyridinyl}carbonyl)-1-hydrazinecarbothioamide](/img/structure/B3139667.png)